molecular formula C9H8FNO3 B2743643 4-Cyclopropoxy-1-fluoro-2-nitrobenzene CAS No. 1243359-55-8

4-Cyclopropoxy-1-fluoro-2-nitrobenzene

Cat. No.: B2743643
CAS No.: 1243359-55-8
M. Wt: 197.165
InChI Key: UJOANOMLOMZCOM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-fluoro-2-nitrobenzene is a fluorinated aromatic building block of significant interest in medicinal and synthetic chemistry. Its structure, incorporating a cyclopropoxy ether, a fluorine atom, and a nitro group on a benzene ring, makes it a valuable scaffold for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The nitro group serves as a versatile handle for further synthetic manipulation, allowing for reduction to an aniline or participation in nucleophilic aromatic substitution reactions. The presence of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, which are critical factors in drug design . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxy-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOANOMLOMZCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243359-55-8
Record name 4-cyclopropoxy-1-fluoro-2-nitrobenzene
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Synthetic Methodologies and Route Optimization for 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the logical planning of a synthetic route.

A primary disconnection for 4-Cyclopropoxy-1-fluoro-2-nitrobenzene is the carbon-oxygen bond of the cyclopropoxy ether. This leads to two key synthons: a 4-fluoro-2-nitrophenoxide anion and a cyclopropyl (B3062369) cation equivalent. The corresponding synthetic equivalents would be a 4-substituted-1-fluoro-2-nitrobenzene and a cyclopropyl alcohol or halide.

Strategies Involving 1-Fluoro-2-nitrobenzene Derivatives as Starting Materials

The most direct retrosynthetic approach identifies 1,4-difluoro-2-nitrobenzene or 4-chloro-1-fluoro-2-nitrobenzene as a key precursor. In this strategy, the halogen at the 4-position serves as a leaving group for nucleophilic aromatic substitution by a cyclopropoxide. 1-Fluoro-2-nitrobenzene itself is a common intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comgtilaboratorysupplies.com

Another viable precursor is 4-hydroxy-1-fluoro-2-nitrobenzene. This would involve an etherification reaction to introduce the cyclopropyl group.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRationale for Use
1,4-Difluoro-2-nitrobenzeneO=N(=O)c1ccc(F)c(F)c1The fluorine at C-4 is a good leaving group for SNAr.
4-Chloro-1-fluoro-2-nitrobenzeneO=N(=O)c1ccc(Cl)c(F)c1The chlorine at C-4 can act as a leaving group in SNAr.
4-Hydroxy-1-fluoro-2-nitrobenzeneO=N(=O)c1ccc(O)c(F)c1Allows for ether formation via Williamson ether synthesis or other methods.
Cyclopropanol (B106826)C1CC1OSource of the cyclopropoxy nucleophile.
Cyclopropyl bromideC1CC1BrElectrophilic source of the cyclopropyl group for etherification.

Approaches for the Introduction of the Cyclopropoxy Moiety

The cyclopropoxy group can be introduced onto the aromatic ring through several methods. The most common approach involves the reaction of a corresponding phenol (B47542) with a cyclopropyl electrophile or the reaction of a halo-aromatic with cyclopropanol under basic conditions. The cyclopropyl group itself is a unique structural motif due to its high ring strain, which influences its chemical reactivity. wikipedia.orgontosight.ai

Advanced Synthetic Approaches to this compound

The forward synthesis of this compound can be achieved through several modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr) Based Syntheses for Aromatic Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. nih.govnih.gov In the context of synthesizing the target molecule, the nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine and other halogens at the ortho and para positions excellent leaving groups.

A plausible synthetic route involves the reaction of 1,4-difluoro-2-nitrobenzene with cyclopropanol in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The base deprotonates the cyclopropanol to form the cyclopropoxide anion, which then acts as the nucleophile.

Reaction Scheme 1: SNAr Synthesis of this compound

Table 2: Typical Reaction Conditions for SNAr Synthesis

ParameterConditionRationale
Substrate 1,4-Difluoro-2-nitrobenzeneActivated towards SNAr by the nitro group.
Nucleophile CyclopropanolSource of the cyclopropoxy moiety.
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)To generate the cyclopropoxide nucleophile.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic polar solvents that can solvate the cation.
Temperature Room temperature to moderate heatingTo facilitate the reaction without decomposition.

Alternative Cyclopropylation Reactions for Ether Formation

An alternative to the SNAr approach is the Williamson ether synthesis. This method would involve the reaction of 4-hydroxy-1-fluoro-2-nitrobenzene with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base.

Another advanced method could be a copper- or palladium-catalyzed cross-coupling reaction between 4-bromo-1-fluoro-2-nitrobenzene (B1272216) and cyclopropanol. These catalytic methods often offer milder reaction conditions and broader substrate scope.

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several of these principles can be applied.

Atom Economy: The SNAr reaction generally has a high atom economy, as the main byproduct is a simple salt (e.g., NaF).

Use of Safer Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile organic compounds like THF and DMF.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures, potentially through the use of microwave irradiation, can reduce energy consumption.

Catalysis: The use of catalytic methods, such as the cross-coupling reactions mentioned, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents.

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Solvent Selection and Reaction Conditions Optimization

The selection of an appropriate solvent is paramount in the synthesis of aryl ethers like this compound. The solvent's role is to dissolve the reactants and facilitate the interaction between the nucleophile (cyclopropoxide) and the electrophilic aryl halide. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available for reaction. jk-sci.comwikipedia.org

Commonly employed solvents for such reactions include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. wikipedia.org The choice of solvent can significantly impact the reaction rate and yield. For instance, in related syntheses of alkoxy nitrobenzene (B124822) derivatives, DMF has been shown to be a highly effective solvent.

The optimization of reaction conditions also involves careful control of temperature and reaction time. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours. wikipedia.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.

The choice of base is another critical parameter. While strong bases like sodium hydride (NaH) can be used to generate the cyclopropoxide in situ, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and preferred for industrial applications due to safety and cost considerations. jk-sci.com

Table 1: Effect of Solvent on a Representative Williamson Ether Synthesis of an Aryl Ether

SolventTemperature (°C)Time (h)Yield (%)
N,N-Dimethylformamide (DMF)80492
Dimethyl Sulfoxide (DMSO)80488
Acetonitrile80675
Tetrahydrofuran (THF)65860

Note: The data in this table is representative of a typical Williamson ether synthesis for an aryl ether and is intended to illustrate the relative effectiveness of different solvents.

Development of Catalytic Systems for Enhanced Reaction Efficiency

To further enhance the efficiency of the synthesis of this compound, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique, especially in industrial settings. wikipedia.org A phase-transfer catalyst facilitates the transfer of the nucleophile (cyclopropoxide) from a solid or aqueous phase to the organic phase where the reaction with the aryl halide occurs.

Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. These catalysts form an ion pair with the alkoxide, and the lipophilic nature of the cation allows this ion pair to be soluble in the organic solvent, thereby accelerating the reaction. The use of a phase-transfer catalyst can lead to higher yields, shorter reaction times, and milder reaction conditions. It can also allow for the use of less expensive and safer bases like potassium hydroxide.

Table 2: Influence of Phase-Transfer Catalysts on a Representative Aryl Ether Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None0DMF1001265
Tetrabutylammonium Bromide (TBAB)5DMF80495
Tetrabutylammonium Hydrogen Sulfate5DMF80493
Benzyltriethylammonium Chloride5DMF80590

Note: The data in this table is based on representative studies of phase-transfer catalyzed Williamson ether synthesis and illustrates the potential for enhanced efficiency.

In addition to phase-transfer catalysts, other catalytic systems, such as those involving cyclopropenium ions, have been explored for similar transformations. These novel catalysts have shown promise in further improving reaction efficiency and expanding the scope of the Williamson ether synthesis. nih.gov The continuous development of more active and selective catalytic systems is a key area of research aimed at making the synthesis of compounds like this compound more efficient and environmentally friendly.

Reaction Mechanisms and Chemical Transformations of 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Investigation of Nucleophilic Aromatic Substitution at the Fluorine Center

The aromatic ring of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine atom. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atom acts as a leaving group.

The SNAr pathway for this compound proceeds via a well-established addition-elimination mechanism. The initial step involves the attack of a nucleophile at the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility. The ortho-nitro group plays a critical role in stabilizing the negative charge of the Meisenheimer complex by delocalizing it through resonance onto its oxygen atoms. This delocalization effectively lowers the activation energy for the formation of the complex, thereby accelerating the reaction. While specific studies on the Meisenheimer complex of this compound are not extensively documented, the principles governing its formation and stabilization are fundamental to SNAr chemistry on activated nitroaromatics.

The cyclopropoxy group, located para to the fluorine atom, exerts a nuanced electronic influence on the ring. As an alkoxy group, it is generally considered electron-donating through resonance (+R effect), which would typically deactivate the ring toward nucleophilic attack. However, the powerful activating effect of the ortho-nitro group is the dominant factor driving the reaction. The primary role of the substituents is to dictate the regioselectivity of the nucleophilic attack. The nitro group strongly activates the ortho and para positions relative to itself. Consequently, the carbon atom attached to the fluorine (which is ortho to the nitro group) is the most electrophilic site, ensuring that nucleophilic attack and subsequent substitution occur exclusively at this position.

Kinetic investigations of analogous fluoro-nitrobenzene systems with various nucleophiles have provided significant mechanistic insights. These reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. The nature of the nucleophile, the solvent, and the temperature all significantly impact the reaction rate. Stronger, more polarizable nucleophiles generally exhibit faster reaction rates. For instance, reactions with soft nucleophiles like thiols are often rapid, as are reactions with amines such as piperidine.

NucleophileTypical SolventIllustrative Relative RateReaction Type
PiperidineDMSOHighAmination
Sodium Methoxide (B1231860)MethanolModerateEtherification
Sodium ThiophenoxideDMFVery HighThioetherification
AmmoniaEthanolLowAmination

Note: The data in this table is illustrative and intended to demonstrate general reactivity trends in SNAr reactions. Actual rates would vary based on precise experimental conditions.

Reactions Involving the Nitro Group of this compound

The nitro group is not merely an activating group; it is also a versatile functional handle that can undergo several important transformations.

One of the most significant reactions of the nitro group is its reduction to a primary amine. This transformation converts this compound into 4-cyclopropoxy-2-fluoroaniline, a highly valuable intermediate in medicinal chemistry and materials science. The resulting aniline (B41778) derivative serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals. A variety of methods can be employed to achieve this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed reduction methods include catalytic hydrogenation and the use of metals in acidic media.

Reducing SystemTypical ConditionsGeneral Yield RangeKey Features
H₂, Pd/CEthanol or Ethyl Acetate, RT, 1-5 bar H₂Excellent (>95%)Clean, high-yielding, common industrial method.
Fe, NH₄ClEthanol/Water, RefluxVery Good (85-95%)Classic, cost-effective method; generates iron oxide sludge.
SnCl₂, HClEthanol or HCl(aq), RefluxVery Good (85-95%)Effective but requires stoichiometric amounts of tin salts.
Sodium Hydrosulfite (Na₂S₂O₄)Water/Methanol, BiphasicGood (70-90%)Useful for substrates sensitive to catalytic hydrogenation.

Beyond its reduction to an amine, the nitro group can be chemically altered in other ways. For example, under carefully controlled reduction conditions using specific reagents like zinc in ammonium (B1175870) chloride, it is possible to obtain the corresponding hydroxylamine (B1172632) derivative. Furthermore, in certain activated systems, the nitro group itself can be displaced by a nucleophile, although this is less common than the displacement of the fluoride (B91410). lookchem.comacs.org This type of reaction is typically facilitated by strong electron-withdrawing groups and occurs in polar apathetic solvents. lookchem.com These alternative transformations, while less frequently employed than reduction, further broaden the synthetic potential of this compound.

Reactivity Studies of the Cyclopropoxy Ring System

The cyclopropoxy group, an ether derivative of cyclopropane (B1198618), is known for its unique electronic and steric properties. The high ring strain of the cyclopropane ring can influence the reactivity of the ether linkage and the ring itself.

Ring-Opening Reactions and Subsequent Derivatization Pathways

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of other cyclopropane derivatives can provide insights. The presence of an aryl ketone can activate a cyclopropyl (B3062369) group towards ring-opening/recyclization cascades. acs.org In the case of this compound, the electron-withdrawing nature of the nitro group could potentially polarize the C-O bond of the cyclopropoxy group, making the cyclopropane ring susceptible to nucleophilic or electrophilic attack under certain conditions.

Pathways for derivatization following a hypothetical ring-opening could involve the formation of propenoxy or other unsaturated ether derivatives. For instance, acid-catalyzed ring-opening might proceed through a cyclopropylmethyl carbocation-like intermediate, which is known to be remarkably stable due to the conjugation of the vacant p-orbital with the bent bonds of the cyclopropane ring. stackexchange.comechemi.com This stability could facilitate rearrangements and subsequent reactions with nucleophiles to yield a variety of functionalized products. Radical-mediated ring-opening is another plausible pathway, particularly in the presence of radical initiators, leading to different sets of derivatives. beilstein-journals.org

Table 1: Potential Derivatization Pathways from Cyclopropoxy Ring-Opening

Reaction TypeInitiator/CatalystPotential IntermediatePossible Product Class
Acid-CatalyzedStrong Acid (e.g., H₂SO₄)Cyclopropylmethyl-like cationAllylic ethers, homoallylic alcohols
NucleophilicStrong Nucleophile---Alkoxy-substituted chains
Radical-MediatedRadical Initiator (e.g., AIBN)Alkyl radicalHalogenated or functionalized alkyl chains

Examination of Cyclopropoxy Ring Stability Under Diverse Chemical Conditions

Under acidic conditions , protonation of the ether oxygen could potentially weaken the C-O bond and facilitate ring-opening, as discussed previously. The stability would likely depend on the acid concentration and temperature. In contrast, under basic conditions , the cyclopropoxy ring is expected to be relatively stable. Studies on related compounds, such as those containing cyclopropylamine (B47189) moieties, have shown degradation under high pH, but this is specific to the amine functionality. nih.gov For an ether linkage, direct attack by a base on the cyclopropane ring is less likely.

Thermal stability is another important consideration. While specific data for this compound is unavailable, the thermal stability of polymers containing related structures suggests that the core aromatic and cyclopropyl structures are robust. rsc.orgdtic.milresearchgate.net Significant thermal energy would likely be required to induce cleavage of the cyclopropoxy ring or the aromatic C-O bond.

Table 2: Predicted Stability of the Cyclopropoxy Ring

ConditionExpected StabilityRationale
Strong AcidPotentially LabileProtonation of the ether oxygen can weaken the C-O bond and promote ring-opening.
Strong BaseGenerally StableThe cyclopropane ring and ether linkage are not typically susceptible to direct nucleophilic attack by bases.
Thermal StressLikely StableAromatic ethers and cyclopropane rings generally exhibit good thermal stability.

Electrophilic and Radical Reactions on the Aromatic Core of this compound

The aromatic ring of this compound is the primary site for electrophilic and radical substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents.

The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. youtube.commasterorganicchemistry.com The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. unizin.org The cyclopropoxy group is generally considered an activating group and an ortho-, para-director, similar to an alkoxy group, due to the electron-donating resonance effect of the oxygen atom.

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the ring that are most activated and sterically accessible. The positions ortho and para to the activating cyclopropoxy group are C-1 and C-4. The positions meta to the deactivating nitro group are C-1 and C-5. The positions ortho and para to the fluorine atom are C-2 and C-5. Considering the combined effects, the positions are influenced as follows:

Position 1: Activated by cyclopropoxy (para), deactivated by nitro (meta), and occupied by fluorine.

Position 2: Deactivated by fluorine (ortho) and occupied by nitro.

Position 3: Activated by cyclopropoxy (ortho), deactivated by nitro (ortho), and deactivated by fluorine (meta).

Position 5: Deactivated by nitro (meta) and deactivated by fluorine (para).

Position 6: Activated by cyclopropoxy (ortho) and deactivated by fluorine (meta).

Given that the cyclopropoxy group is the strongest activating group, electrophilic substitution is most likely to occur at the positions ortho to it, namely positions 3 and 6. Between these two, position 6 is sterically less hindered.

In the case of radical reactions , the directing effects are less predictable and can be influenced by the nature of the radical species. However, the electron-withdrawing nitro group would generally disfavor radical attack at the positions ortho and para to it. Therefore, radical substitution might also be favored at positions less deactivated by the nitro group.

Table 3: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-O-c-C₃H₅4Activating (Resonance)Ortho, Para
-F1Deactivating (Inductive), Activating (Resonance)Ortho, Para
-NO₂2Deactivating (Resonance and Inductive)Meta

Theoretical and Computational Chemistry Investigations of 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of SNAr Mechanisms and Energy Barriers

The SNAr reaction is a cornerstone of aromatic chemistry, and its mechanism can be meticulously studied using computational methods. For 4-Cyclopropoxy-1-fluoro-2-nitrobenzene, the reaction would involve the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of the fluorine atom. Computational studies on similar fluoronitrobenzene compounds have explored both the classical two-step (addition-elimination) mechanism, which proceeds through a Meisenheimer intermediate, and a concerted mechanism where bond formation and bond cleavage occur in a single step. acs.orgmasterorganicchemistry.comyoutube.comyoutube.com

Future computational studies on this compound would likely employ Density Functional Theory (DFT) to map out the potential energy surface of the SNAr reaction. This would involve calculating the energies of the reactants, transition states, and products. The activation energy barrier, which determines the reaction rate, could be precisely calculated. The presence of the electron-withdrawing nitro group is known to activate the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com The role of the cyclopropoxy group, which can exhibit both electron-donating and unique steric properties, would be a key area of investigation. It is hypothesized that its conformational orientation relative to the benzene (B151609) ring could significantly influence the energy barriers of the reaction.

Prediction of Reaction Energetics and Characterization of Intermediates

A hypothetical reaction coordinate diagram for the SNAr reaction of this compound with a generic nucleophile (Nu-) is presented below, illustrating the key species that would be computationally characterized.

SpeciesDescription
Reactants This compound + Nucleophile (Nu-)
Transition State 1 (TS1) The energy maximum for the nucleophilic attack and formation of the Meisenheimer intermediate.
Meisenheimer Intermediate A resonance-stabilized anionic intermediate where both the fluorine and the nucleophile are attached to the same carbon.
Transition State 2 (TS2) The energy maximum for the departure of the fluoride (B91410) leaving group.
Products 4-Cyclopropoxy-2-nitro-1-(nucleophile)benzene + Fluoride ion (F-)

Spectroscopic Property Prediction using Advanced Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and its spectral features.

Vibrational Frequency Calculations (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. For this compound, these calculations would help in assigning the experimentally observed spectral bands to specific molecular motions.

Key vibrational modes that would be of interest include the C-O-C stretching of the cyclopropoxy ether linkage, the asymmetric and symmetric stretches of the nitro group, the C-F stretching vibration, and various aromatic C-H and C=C stretching and bending modes. quimicaorganica.org For aryl alkyl ethers, characteristic bands are expected around 1250 cm-1 and 1040 cm-1. quimicaorganica.org The calculated spectra would serve as a benchmark for experimental characterization and could help in identifying the compound in complex mixtures.

Predicted Vibrational Frequencies for Key Functional Groups (Based on typical ranges for analogous compounds)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1570
NO₂Symmetric Stretch1300 - 1370
Ar-O-CAsymmetric Stretch1200 - 1275
Ar-O-CSymmetric Stretch1020 - 1075
C-FStretch1100 - 1400
C=CAromatic Stretch1450 - 1600
C-HAromatic Stretch3000 - 3100

NMR Chemical Shift Predictions for Comprehensive Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, predicting the NMR spectra would be crucial for its unambiguous identification. The calculations would predict the chemical shifts of the aromatic protons, which are expected to be in the downfield region due to the deshielding effects of the nitro and fluoro groups. The unique upfield chemical shifts of the cyclopropyl (B3062369) protons (typically 0.2-1.0 ppm) would also be a key feature to confirm. researchgate.net The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, and the carbons of the cyclopropyl ring appearing at relatively high field. libretexts.org Comparing the computationally predicted spectra with experimental data would provide definitive structural confirmation.

Hypothetical ¹H NMR Chemical Shift Predictions (Based on additive models and data from similar structures)

Proton(s)EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic H (ortho to NO₂)Deshielded by nitro and fluorine7.8 - 8.2
Aromatic H (meta to NO₂)Influenced by fluorine and cyclopropoxy7.0 - 7.4
Cyclopropoxy CHMethine proton on cyclopropane (B1198618)3.5 - 4.0
Cyclopropyl CH₂Methylene (B1212753) protons on cyclopropane0.6 - 1.0

Advanced Spectroscopic Characterization Methodologies in Research on 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, an unambiguous structural assignment can be made.

¹H NMR: The proton NMR spectrum of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene is expected to show distinct signals for the aromatic protons and the cyclopropoxy group protons. The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atom. The electron-withdrawing nitro group and the electron-donating cyclopropoxy group will significantly influence their chemical shifts. The proton ortho to the nitro group is expected to be the most downfield-shifted. The cyclopropoxy group should exhibit two sets of signals: a methine proton (CH-O) appearing as a multiplet, and methylene (B1212753) protons (-CH₂-) which would also appear as multiplets further upfield.

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the typical downfield region (approx. 110-160 ppm). The carbon atom attached to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded and shifted downfield. The carbon bearing the cyclopropoxy group (C-O) will also be downfield. The signals for the cyclopropyl (B3062369) ring carbons will appear in the upfield region, with the methine carbon (CH-O) being more downfield than the two equivalent methylene carbons (-CH₂-).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NO₂)~ 8.0 - 8.2~ 125 - 130
Aromatic CH (ortho to F)~ 7.2 - 7.4~ 115 - 120 (d, ²JCF)
Aromatic CH (ortho to O-Cyclopropyl)~ 7.0 - 7.2~ 118 - 122
Cyclopropyl CH-O~ 3.8 - 4.0~ 50 - 55
Cyclopropyl CH₂~ 0.7 - 0.9~ 5 - 10
Aromatic C-F-~ 155 - 160 (d, ¹JCF)
Aromatic C-NO₂-~ 140 - 145
Aromatic C-O-~ 150 - 155
Aromatic C-H-(Varies per position)

Note: 'd' denotes a doublet. Coupling constants (J) are not predicted.

To definitively assign the signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the cyclopropoxy group and the benzene (B151609) ring (e.g., correlation from the cyclopropyl methine proton to the aromatic C-O).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

The key functional groups in this compound—the nitro group (NO₂), the C-O-C ether linkage, the C-F bond, and the aromatic ring—will give rise to characteristic absorption bands.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. These are typically very intense in the IR spectrum.

Aromatic Ring: C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-H stretching bands will be observed above 3000 cm⁻¹.

Ether Linkage (Ar-O-C): Asymmetric C-O-C stretching is expected in the 1200-1270 cm⁻¹ region, while the symmetric stretch would be near 1020-1080 cm⁻¹.

C-F Bond: The C-F stretching vibration typically gives a strong band in the 1100-1300 cm⁻¹ region.

Cyclopropyl Group: C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹.

Table 2: Predicted Vibrational Band Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3050 - 3150Medium
Cyclopropyl C-H Stretch3000 - 3080Medium
NO₂ Asymmetric Stretch1520 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
NO₂ Symmetric Stretch1340 - 1370Strong
Ar-O-C Asymmetric Stretch1200 - 1270Strong
C-F Stretch1100 - 1300Strong

In modern chemical research, experimental IR and Raman spectra are often compared with computationally predicted spectra. Using Density Functional Theory (DFT) methods, the vibrational frequencies and intensities of a molecule can be calculated. This comparison aids in the accurate assignment of complex vibrational modes, especially in the "fingerprint region" (below 1500 cm⁻¹), where many overlapping bands occur. Such a computational analysis would be essential for a complete vibrational characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₉H₈FNO₃), the exact mass would be confirmed by high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve characteristic losses:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the cyclopropoxy group (-OC₃H₅, 57 Da) or the cyclopropyl group (-C₃H₅, 41 Da).

Cleavage of the ether bond, potentially leading to fragments corresponding to the fluoronitrophenoxy cation or the cyclopropyl cation.

Loss of nitric oxide (-NO, 30 Da) from the molecular ion is a common fragmentation pathway for aromatic nitro compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted) Possible Fragment Identity Neutral Loss
197[C₉H₈FNO₃]⁺Molecular Ion (M⁺)
167[C₉H₈FO₂]⁺NO
151[C₉H₈FO]⁺NO₂
140[C₆H₃FNO₃]⁺C₃H₅
41[C₃H₅]⁺C₆H₃FNO₃

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms: carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), fluorine (¹⁹F = 18.998403 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da). The molecular formula is C₉H₈FNO₃.

The calculated theoretical exact mass of the neutral molecule is 197.0492 Da. In positive-ion mode HRMS, the molecule would typically be observed as a protonated species [M+H]⁺, with a theoretical m/z of 198.0565 Da. The high accuracy of HRMS, often within a few parts per million (ppm), provides strong evidence for the compound's elemental formula, a critical first step in its structural confirmation.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₉H₈FNO₃197.0492
[M+H]⁺C₉H₉FNO₃⁺198.0565

Elucidation of Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragment ions provides a molecular fingerprint that helps to piece together the original structure.

Upon collision-induced dissociation, the protonated molecule [M+H]⁺ at m/z 198.0565 would be expected to undergo a series of characteristic fragmentation reactions. Key anticipated fragmentation pathways include:

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46.0055 Da. This would result in a fragment ion at m/z 152.0510.

Loss of the cyclopropoxy group (-OC₃H₅): The ether linkage can cleave, leading to the loss of the cyclopropoxy group. This could occur through the loss of a neutral cyclopropanol (B106826) molecule or related fragments. The cyclopropyl group itself (C₃H₅) has a mass of 41.0391 Da.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening and subsequent fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄, 28.0313 Da).

Loss of carbon monoxide (-CO): Aromatic nitro compounds can undergo rearrangements that lead to the expulsion of carbon monoxide (27.9949 Da).

These proposed fragmentation pathways can be summarized in the following table, outlining the expected major fragment ions, their theoretical exact masses, and the corresponding neutral losses.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFormula of Neutral LossMass of Neutral Loss (Da)
198.0565152.0510Nitro groupNO₂46.0055
198.0565157.0174PropeneC₃H₄40.0313
152.0510124.0561EtheneC₂H₄28.0313
124.056196.0612Carbon MonoxideCO27.9949

The systematic analysis of these fragmentation patterns in a tandem MS experiment would provide conclusive evidence for the arrangement of the fluoro, nitro, and cyclopropoxy substituents on the benzene ring, thereby confirming the structure of this compound.

Derivatization and Analog Synthesis of 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The design and synthesis of novel analogs of 4-cyclopropoxy-1-fluoro-2-nitrobenzene are pivotal for understanding how structural modifications influence the compound's chemical and biological properties. These studies typically involve systematic alterations at three key positions: the nitro group, the cyclopropoxy ring, and the halogen atom on the aromatic core.

The nitro group is a critical functional handle for derivatization due to its strong electron-withdrawing nature and its reactivity. Modifications at this position can significantly impact the electronic properties and potential biological activity of the molecule.

One of the most common transformations of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., SnCl₂, Fe/HCl). The resulting aniline (B41778) derivative, 4-cyclopropoxy-2-fluoroaniline, serves as a versatile intermediate for a wide array of further modifications. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

Another avenue for modification involves the partial reduction of the nitro group to a hydroxylamine (B1172632) or a nitroso group. These transformations allow for the introduction of different functionalities and can be valuable in fine-tuning the compound's properties.

Transformation Typical Reagents and Conditions Product Potential for Further Derivatization
Reduction to AmineH₂, Pd/C, Ethanol4-Cyclopropoxy-2-fluoroanilineAcylation, alkylation, sulfonylation, diazotization
Partial Reduction to HydroxylamineZn, NH₄ClN-(4-Cyclopropoxy-2-fluorophenyl)hydroxylamineOxidation, rearrangement reactions
Conversion to Azoxy/Azo CompoundsNaBH₄, phase transfer catalystBis(4-cyclopropoxy-2-fluorophenyl)diazene oxideFurther reduction to azo or amine functionalities

This table is illustrative and based on general reactions of nitroaromatic compounds.

Direct substitution on the cyclopropoxy ring of this compound without ring-opening presents a significant synthetic challenge due to the inherent stability of the ether linkage and the cyclopropane (B1198618) ring. However, analogs with substituted cyclopropoxy groups can be synthesized by utilizing substituted cyclopropanols in the initial synthesis of the parent molecule. For instance, reacting 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (B180008) with various substituted cyclopropanols can yield a library of analogs with substituents on the cyclopropoxy moiety.

These substitutions can introduce a range of steric and electronic effects. For example, the introduction of alkyl or fluoroalkyl groups can modulate the lipophilicity of the molecule, which is a critical parameter for pharmacokinetic properties in drug discovery.

Cyclopropanol (B106826) Precursor Resulting Analog Potential Impact on Properties
2-Methylcyclopropanol4-(2-Methylcyclopropoxy)-1-fluoro-2-nitrobenzeneIncreased lipophilicity, introduction of a chiral center
2,2-Dimethylcyclopropanol4-(2,2-Dimethylcyclopropoxy)-1-fluoro-2-nitrobenzeneEnhanced steric bulk, increased lipophilicity
2-Phenylcyclopropanol4-(2-Phenylcyclopropoxy)-1-fluoro-2-nitrobenzeneIntroduction of an aromatic moiety, potential for π-π stacking interactions

This table presents hypothetical analogs and their potential properties based on synthetic strategies for similar compounds.

The fluorine atom at the 1-position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This reactivity allows for the facile introduction of a variety of substituents by displacing the fluoride (B91410) ion.

Nucleophile Resulting Analog Change in Property
Sodium methoxide (B1231860) (NaOCH₃)4-Cyclopropoxy-1-methoxy-2-nitrobenzeneReplacement of fluorine with a methoxy (B1213986) group
Ammonia (NH₃)4-Cyclopropoxy-2-nitroanilineIntroduction of a primary amine
Sodium thiophenoxide (NaSPh)4-Cyclopropoxy-1-(phenylthio)-2-nitrobenzeneIntroduction of a thioether linkage

This table illustrates potential SNAr reactions and the resulting analogs based on the known reactivity of activated fluoroaromatic compounds.

Exploration of Scaffold Diversity and Structural Exploration through Chemical Transformations

Beyond simple substituent modifications, the this compound scaffold can undergo more complex chemical transformations to generate novel molecular architectures. One important strategy involves the reduction of the nitro group followed by intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the 1-position via SNAr, subsequent reduction of the nitro group can lead to the formation of heterocyclic systems such as benzimidazoles, benzoxazoles, or benzothiazoles.

Furthermore, the aromatic ring itself can be a site for further functionalization, although the existing substituents will direct the position of any new groups. For instance, electrophilic aromatic substitution reactions are generally disfavored due to the deactivating effect of the nitro group, but under harsh conditions, further substitution might be possible.

Strategies for Chiral Analog Synthesis and Stereochemical Control

The introduction of chirality can have a profound impact on the biological activity of a molecule. For analogs of this compound, stereocenters can be introduced, for example, by using enantiomerically pure substituted cyclopropanols during the synthesis. If a substituent is present on the cyclopropoxy ring (as discussed in section 6.1.2), this will create a chiral center.

To achieve stereochemical control, one can either start with an enantiopure building block or employ chiral separation techniques, such as chiral chromatography, to resolve a racemic mixture of the final product. Asymmetric synthesis methodologies could also be developed to favor the formation of one enantiomer over the other during the key bond-forming steps. The stereochemistry of these analogs would then need to be rigorously characterized using techniques like X-ray crystallography and circular dichroism.

Emerging Research Applications of 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene in Chemical Sciences

Utilization in Materials Science Research

Currently, there is limited publicly available research specifically detailing the application of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene as a direct precursor for advanced polymeric materials or as a component in optoelectronic systems. The potential utility of this compound in materials science is inferred from the general reactivity of nitro-fluoroaromatic compounds. The presence of the nitro group, a strong electron-withdrawing group, and a fluorine atom, a good leaving group, activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental in the synthesis of various polymers and functional materials.

Precursor for Advanced Polymeric Materials and Their Functional Properties

While specific polymers derived from this compound are not extensively documented, its structure suggests potential as a monomer or a monomer precursor. The fluoro and nitro groups can be targeted for displacement or chemical modification to create linkages necessary for polymerization. For instance, the fluorine atom can be displaced by a variety of nucleophiles to form ether, amine, or sulfide (B99878) linkages, which are common in high-performance polymers like poly(ether ether ketone) (PEEK), polyimides, and polysulfones. The nitro group can be reduced to an amine, which can then be used in the formation of polyamides or polyimides. The cyclopropoxy group is a somewhat unusual substituent in polymer chemistry and could potentially impart unique properties such as altered solubility, thermal stability, or morphological characteristics to the resulting polymers. Further research would be needed to explore these possibilities and characterize the functional properties of such novel polymeric materials.

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of this compound makes it a potentially valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The strategic placement of the fluoro, nitro, and cyclopropoxy groups on the benzene ring allows for a range of chemical transformations.

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The fluorine and nitro groups of this compound are key reactive sites for constructing heterocyclic rings. For example, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with difunctional reagents to form a variety of nitrogen-containing heterocycles such as quinolines, quinoxalines, or benzimidazoles. The adjacent fluorine atom can also be displaced by intramolecular nucleophilic attack to facilitate ring closure. The cyclopropoxy moiety could influence the biological activity of the resulting heterocyclic scaffolds.

Application in Advanced Coupling Reactions for Molecular Assembly

Modern organic synthesis relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While the fluorine atom in this compound is not the most reactive halide for common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), under specific conditions or with appropriate catalysts, it could potentially participate in such transformations. More likely, the aromatic ring could be further functionalized, for example by introducing a bromine or iodine atom, to facilitate these powerful bond-forming reactions. The nitro group can also be transformed into other functional groups, such as an amino or a diazonium group, which are also amenable to a wide range of coupling reactions, thereby expanding the synthetic utility of this compound for molecular assembly.

Future Research Directions and Interdisciplinary Perspectives for 4 Cyclopropoxy 1 Fluoro 2 Nitrobenzene

Exploration of Unconventional Reactivity and Novel Reaction Pathways

There is currently no specific literature detailing studies on the unconventional reactivity of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene. Research in this area would typically involve subjecting the molecule to various conditions, such as photochemical, electrochemical, or novel catalytic systems, to explore reaction pathways beyond standard functional group transformations. The inherent features of the molecule—a nitro-activated aromatic ring, a fluorine leaving group, and a cyclopropoxy ether—suggest potential for interesting reactivity in areas like nucleophilic aromatic substitution (SNAr), C-H activation, or ring-opening reactions of the cyclopropyl (B3062369) group under specific catalytic conditions. However, without experimental data, any discussion remains speculative.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The application of flow chemistry and automated synthesis for the production of this compound has not been specifically reported. Flow chemistry is highly advantageous for the synthesis of nitroaromatic compounds due to enhanced safety in handling potentially exothermic nitration reactions and improved control over reaction parameters. Automated synthesis platforms are valuable for rapid optimization and production. While it is conceivable that this compound could be synthesized using a continuous flow process, likely involving the nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with cyclopropanol (B106826), no published methods or detailed production data are available.

Advanced Characterization Techniques in Solid State for Crystalline Forms

Detailed solid-state characterization of this compound is not present in the current body of scientific literature. Such an analysis would involve techniques like single-crystal X-ray diffraction to determine its three-dimensional structure, intermolecular interactions (such as C-H···O or π-π stacking), and packing arrangement. Studies on polymorphism, which investigates the existence of different crystalline forms, would also fall under this category. This information is crucial for understanding the material's physical properties, such as melting point, solubility, and stability, which are vital in fields like materials science and pharmaceutical development.

Sustainable Chemistry Considerations in the Production and Lifecycle of the Compound

There are no specific studies on the sustainable production or lifecycle of this compound. A green chemistry approach to its synthesis would focus on minimizing waste, using less hazardous solvents, employing catalytic methods, and ensuring energy efficiency. A lifecycle analysis would assess the environmental impact of the compound from its synthesis to its ultimate degradation or disposal. While general principles for making the synthesis of nitroaromatic ethers more sustainable can be applied, a specific assessment for this compound is not available.

Q & A

Q. What considerations are critical for designing kinetic studies on the hydrolysis of this compound?

  • Methodological Answer :
  • pH Control : Use buffered solutions (e.g., phosphate buffer) to isolate acid/base-catalyzed pathways.
  • Temperature Gradients : Perform Arrhenius analysis across 20–60°C to determine activation energy.
  • Quenching Methods : Rapidly cool aliquots and analyze via LC-MS to capture transient intermediates .

Q. Q. How can isotopic labeling (e.g., 18O^{18}\text{O}) elucidate the mechanism of cyclopropoxy group cleavage?

  • Methodological Answer :
  • Synthetic Incorporation : Introduce 18O^{18}\text{O} into the cyclopropoxy group during synthesis.
  • MS/MS Analysis : Track 18O^{18}\text{O} distribution in cleavage products (e.g., CO2_2 or alcohols).
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates between labeled and unlabeled compounds to infer transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.